N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-5,6-DIHYDRO-1,4-DIOXINE-2-CARBOXAMIDE HYDROCHLORIDE N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-5,6-DIHYDRO-1,4-DIOXINE-2-CARBOXAMIDE HYDROCHLORIDE
Brand Name: Vulcanchem
CAS No.: 1217069-94-7
VCID: VC5270827
InChI: InChI=1S/C18H22ClN3O3S.ClH/c1-3-21(4-2)7-8-22(17(23)15-12-24-9-10-25-15)18-20-14-6-5-13(19)11-16(14)26-18;/h5-6,11-12H,3-4,7-10H2,1-2H3;1H
SMILES: CCN(CC)CCN(C1=NC2=C(S1)C=C(C=C2)Cl)C(=O)C3=COCCO3.Cl
Molecular Formula: C18H23Cl2N3O3S
Molecular Weight: 432.36

N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-5,6-DIHYDRO-1,4-DIOXINE-2-CARBOXAMIDE HYDROCHLORIDE

CAS No.: 1217069-94-7

Cat. No.: VC5270827

Molecular Formula: C18H23Cl2N3O3S

Molecular Weight: 432.36

* For research use only. Not for human or veterinary use.

N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-5,6-DIHYDRO-1,4-DIOXINE-2-CARBOXAMIDE HYDROCHLORIDE - 1217069-94-7

Specification

CAS No. 1217069-94-7
Molecular Formula C18H23Cl2N3O3S
Molecular Weight 432.36
IUPAC Name N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-2,3-dihydro-1,4-dioxine-5-carboxamide;hydrochloride
Standard InChI InChI=1S/C18H22ClN3O3S.ClH/c1-3-21(4-2)7-8-22(17(23)15-12-24-9-10-25-15)18-20-14-6-5-13(19)11-16(14)26-18;/h5-6,11-12H,3-4,7-10H2,1-2H3;1H
Standard InChI Key OKNRLSHTVMFTEM-UHFFFAOYSA-N
SMILES CCN(CC)CCN(C1=NC2=C(S1)C=C(C=C2)Cl)C(=O)C3=COCCO3.Cl

Introduction

N-(6-Chloro-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride is a synthetic organic compound that combines structural elements of benzothiazole and dioxane moieties. Its molecular framework suggests potential applications in pharmacology, particularly in antimicrobial and anticancer research. This article explores its synthesis, structural properties, and potential biological activities.

Synthesis

The synthesis of this compound likely involves multi-step reactions combining nucleophilic substitution and amidation processes. Below is a general outline based on similar benzothiazole derivatives:

  • Step 1: Preparation of Benzothiazole Derivative

    • React 6-chloro-2-aminobenzothiazole with an appropriate acyl chloride to form an intermediate amide.

  • Step 2: Introduction of the Dioxane Ring

    • Use a dihydroxyacetone derivative to cyclize the intermediate into a dioxane-containing structure.

  • Step 3: Functionalization with Diethylaminoethyl Group

    • Employ diethylaminoethyl chloride under basic conditions to introduce the tertiary amine functionality.

  • Step 4: Hydrochloride Salt Formation

    • Treat the final product with hydrochloric acid to obtain the hydrochloride salt for enhanced stability and solubility.

Biological Activity

Compounds containing benzothiazole and dioxane moieties have demonstrated significant biological activities:

  • Antimicrobial Activity

    • Benzothiazole derivatives are known to inhibit bacterial and fungal growth by targeting DNA gyrase or topoisomerase enzymes .

    • The compound's structural similarity to antimicrobial agents suggests its potential efficacy against Gram-positive and Gram-negative bacteria.

  • Anticancer Potential

    • Benzothiazoles have been studied for their cytotoxic effects on cancer cells by inducing apoptosis or inhibiting cell proliferation pathways .

    • The diethylamino group may enhance cellular uptake and interaction with cancer cell receptors.

  • Anti-inflammatory Properties

    • Related compounds have shown anti-inflammatory effects by modulating COX enzymes or cytokine pathways .

Analytical Data

To confirm the structure and purity of this compound, standard analytical techniques are employed:

TechniqueExpected Results
1H NMRSignals corresponding to aromatic protons (benzothiazole), aliphatic protons (dioxane), and diethylamino group .
13C NMRPeaks for carbonyl (amide), aromatic carbons (benzothiazole), and aliphatic carbons (dioxane) regions .
Mass SpectrometryMolecular ion peak consistent with the molecular weight (~420 g/mol) .
IR SpectroscopyCharacteristic bands for C=O (amide), C-N (amine), and aromatic C-H stretches .

Potential Applications

Given its structural features, this compound could be explored in:

  • Pharmaceutical Research

    • Development of new antibiotics or anticancer drugs.

    • Investigation as an anti-inflammatory agent.

  • Chemical Biology

    • Study of interactions with biological macromolecules such as enzymes or DNA.

  • Material Science

    • Potential use in designing functionalized materials due to its heterocyclic structure.

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